4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Overview
Description
4-Chloro-2-methyl-5H,7H,8H-pyrano [4,3-d]pyrimidine is a useful chemical reagent .
Synthesis Analysis
The synthesis of a novel series of pyrano [2,3- d ]pyrimidine-2,4-dione analogues has been reported . The synthesis involved treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is C8H9ClN2O . The InChI code is 1S/C8H9ClN2O/c1-5-10-7-2-3-12-4-6(7)8(9)11-5/h2-4H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is 184.62 g/mol . It is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is a compound involved in various synthetic processes, contributing to the development of a wide range of heterocyclic compounds. It serves as a precursor for the synthesis of pyrano[4,3-d]pyrimidine derivatives through reactions with different nucleophiles and active methylenes, leading to substances with potential pharmacological properties. These reactions enable the creation of structurally diverse compounds, showcasing the chemical versatility and utility of 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine in medicinal chemistry and drug development processes (Abdel-Razik, 2003).
Antimicrobial and Anticancer Applications
Research indicates that derivatives synthesized from 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine exhibit significant antimicrobial and anticancer activities. These compounds have been shown to effectively inhibit cell wall synthesis in various microbial strains, demonstrating potent antibacterial and antifungal properties. Moreover, they possess cytotoxic potentialities against different cancer cell lines, suggesting their applicability in cancer therapy. This highlights the compound's role in the discovery of new therapeutic agents with antimicrobial and anticancer capabilities (Abd El-Sattar et al., 2021).
Anti-biofilm Activities
Further studies on pyrano[2,3-d]pyrimidine derivatives, closely related to 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, demonstrate their effectiveness as anti-biofilm agents. These compounds have been synthesized through various chemical reactions and evaluated for their antimicrobial activity against both bacterial and fungal strains, including their ability to disrupt biofilm formation. This anti-biofilm activity is crucial for developing treatments against infections caused by biofilm-forming pathogens, providing a promising avenue for research into compounds derived from 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (Suresh et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-10-7-2-3-12-4-6(7)8(9)11-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFGVPAIGANNAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(COCC2)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.